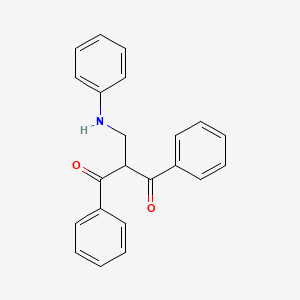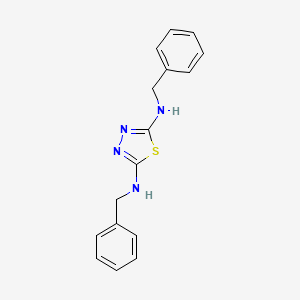
N~2~,N~5~-Dibenzyl-1,3,4-thiadiazole-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~5~-Dibenzyl-1,3,4-thiadiazole-2,5-diamine is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of N2,N~5~-Dibenzyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of a catalyst. One common method uses magnesium oxide nanoparticles as heterogeneous basic catalysts. The reaction is carried out in refluxing water for about 10 hours, yielding the desired product with good to excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
N~2~,N~5~-Dibenzyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents. Common reagents and conditions used in these reactions include hydrazine, dithiocarbamate derivatives, and various catalysts.
Aplicaciones Científicas De Investigación
N~2~,N~5~-Dibenzyl-1,3,4-thiadiazole-2,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of N2,N~5~-Dibenzyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular pathways essential for cell proliferation. Molecular docking studies have highlighted the role of the thiadiazole moiety in binding to key amino acid residues, facilitating its biological activity .
Comparación Con Compuestos Similares
N~2~,N~5~-Dibenzyl-1,3,4-thiadiazole-2,5-diamine can be compared with other similar compounds, such as:
2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
1,3,4-Thiadiazole-2,5-diamine:
Propiedades
Número CAS |
171667-24-6 |
|---|---|
Fórmula molecular |
C16H16N4S |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-N,5-N-dibenzyl-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C16H16N4S/c1-3-7-13(8-4-1)11-17-15-19-20-16(21-15)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
Clave InChI |
LYFBEXDDDZYWTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NN=C(S2)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



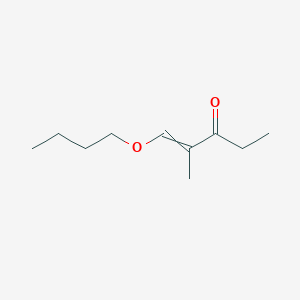
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)
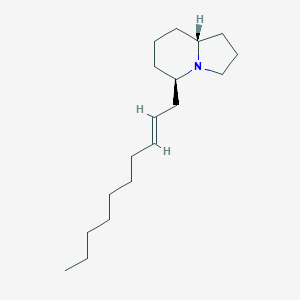
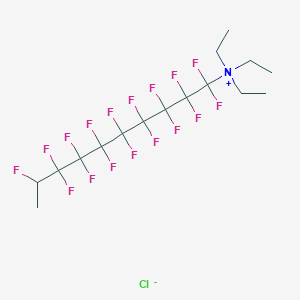
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)
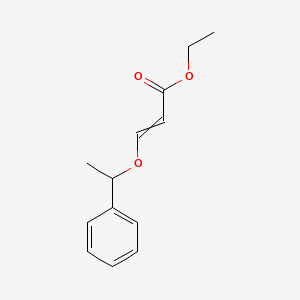
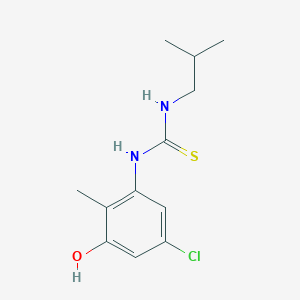
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
